3-(3-Pyridyl)-D-alanine

Catalog No.
S670019
CAS No.
70702-47-5
M.F
C8H10N2O2
M. Wt
166,18*72,90 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Pyridyl)-D-alanine

CAS Number

70702-47-5

Product Name

3-(3-Pyridyl)-D-alanine

IUPAC Name

(2R)-2-amino-3-pyridin-3-ylpropanoic acid

Molecular Formula

C8H10N2O2

Molecular Weight

166,18*72,90 g/mole

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1

InChI Key

DFZVZEMNPGABKO-SSDOTTSWSA-N

SMILES

C1=CC(=CN=C1)CC(C(=O)O)N

Synonyms

3-(3-Pyridyl)-D-alanine;70702-47-5;D-3-(3-pyridyl)-alanine;3'-Aza-D-phenylalanine;(R)-2-Amino-3-(pyridin-3-yl)propanoicacid;(2R)-2-amino-3-(pyridin-3-yl)propanoicacid;D-3-PYRIDYLALANINE;3'-PYRIDYL-D-ALA;SBB065223;(2R)-2-amino-3-(3-pyridyl)propanoicacid;3-Aza-D-phenylalanine;3-Aza-L-phenylalanine;3-(Pyridin-3-yl)-D-alanine;3-(Pyridin-3-yl)-L-alanine;3-[(2S)-2-Amino-2-carboxyethyl]pyridine;(2R)-2-Amino-3-(pyridin-3-yl)propionicacid;AC1LOQZD;PubChem15910;3-(3-pyridinyl)-d-alanine;H-D-3-PAL-OH;SCHEMBL208324;H-D-ALA(3-PYRI)-OH;H-D-Ala(3-pyridyl)-OH?HCl;D-ALA(3'-PYRIDYL)-OH;82935_FLUKA

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC(=CN=C1)C[C@H](C(=O)[O-])[NH3+]

Synthesis and Characterization:

3-(3-Pyridyl)-D-alanine is a non-natural amino acid, meaning it is not one of the 20 standard building blocks of proteins in living organisms. However, it holds interest in scientific research due to its unique structure and potential applications. Studies have explored various methods for synthesizing this molecule, with detailed characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity. [, ]

Potential Applications:

Research suggests that 3-(3-Pyridyl)-D-alanine may possess several potential applications in various scientific fields:

  • Peptide and Protein Engineering: Due to its non-natural structure, this modified amino acid can be incorporated into peptides and proteins, potentially altering their properties, such as stability, binding affinity, and function. [] This approach could be valuable for developing novel drugs or enzymes with improved characteristics.
  • Medicinal Chemistry: Studies have investigated the potential use of 3-(3-Pyridyl)-D-alanine as a building block in the design of new drugs, particularly those targeting specific enzymes or receptors. [] Its unique structure could contribute to the development of more potent and selective therapeutic agents.
  • Radiopharmaceutical Chemistry: The pyridyl group in 3-(3-Pyridyl)-D-alanine can be potentially labeled with radioactive isotopes, making it a candidate for radiopharmaceuticals used in medical imaging or targeted therapy. [] Further research is needed to explore the feasibility and effectiveness of this application.

3-(3-Pyridyl)-D-alanine is a D-amino acid derivative characterized by the presence of a pyridine ring at the 3-position of the alanine backbone. This compound is notable for its potential applications in pharmaceuticals and biochemical research, particularly due to its unique structural features that influence biological activity and interaction with various receptors.

  • Formation of D-BOC Derivatives: The free D-amino acids are converted to D-BOC derivatives through reaction with di-tert-butyldicarbonate in a mixture of tert-butyl alcohol, water, and sodium hydroxide. This step is crucial for protecting the amino group during subsequent reactions .
  • Condensation Reactions: The key step in synthesizing 3-(3-Pyridyl)-D-alanine involves coupling reactions with the appropriate arylmethyl halides, often using diethyl acetamidomalonate as a starting material. Following this, partial hydrolysis leads to the formation of monoethyl esters, which are then subjected to decarboxylation .
  • Enzymatic Resolution: The resulting derivatives can be enzymatically resolved to yield separable mixtures of N-acetyl-L-amino acids and unchanged D-amino acid derivatives. Acidic hydrolysis of these derivatives yields the pure D-amino acid .

Research indicates that 3-(3-Pyridyl)-D-alanine exhibits significant biological activity, particularly in neuropharmacology. Its structural similarity to neurotransmitters allows it to interact with various receptors in the central nervous system. Some studies suggest potential roles in modulating synaptic transmission and influencing neuroprotective pathways.

The synthesis methods for 3-(3-Pyridyl)-D-alanine can be summarized as follows:

  • Preparation of D-BOC Derivatives: Protect the amino group using di-tert-butyldicarbonate.
  • Coupling Reaction: React with arylmethyl halides using diethyl acetamidomalonate.
  • Hydrolysis and Decarboxylation: Perform partial hydrolysis followed by decarboxylation.
  • Enzymatic Resolution: Separate the resulting mixtures into pure D-amino acids through enzymatic processes.

These methods highlight the multi-step nature of synthesizing this compound, emphasizing both chemical and enzymatic techniques.

3-(3-Pyridyl)-D-alanine has several applications:

  • Pharmaceuticals: It is explored for its potential use as a therapeutic agent due to its biological activity.
  • Research: Its unique structure makes it valuable in studies related to neuropharmacology and receptor interactions.
  • Biochemical Studies: Used in exploring amino acid behavior and interactions within biological systems.

Studies on 3-(3-Pyridyl)-D-alanine have focused on its interactions with various receptors, particularly those involved in neurotransmission. Its ability to mimic natural neurotransmitters allows it to bind effectively to certain receptor sites, potentially influencing signaling pathways associated with mood regulation and cognitive functions.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 3-(3-Pyridyl)-D-alanine, each possessing unique characteristics:

Compound NameStructural FeaturesUnique Properties
3-(4-Pyridyl)-D-alanineSimilar pyridine ring at a different positionMay exhibit different receptor affinities
β-(3-Pyridyl)-L-alanineL-isomer instead of DDifferent biological activities due to chirality
2-Amino-5-pyridinecarboxylic acidContains an additional carboxylic groupPotentially different metabolic pathways

These comparisons illustrate how variations in structure can lead to differing biological activities and applications, highlighting the uniqueness of 3-(3-Pyridyl)-D-alanine within this class of compounds.

The diethyl acetamidomalonate condensation represents one of the most established synthetic pathways for preparing 3-(3-pyridyl)-D-alanine and related pyridyl amino acid derivatives [1]. This methodology relies on the versatile nature of diethyl acetamidomalonate as a protected glycine equivalent, enabling the construction of racemic alpha-amino acids through alkylation reactions [8] [10].

The fundamental approach involves the deprotonation of diethyl acetamidomalonate using a suitable base, typically sodium ethoxide, followed by nucleophilic substitution with 3-pyridylmethyl halides [1] [9]. The reaction proceeds through the formation of an enolate intermediate, which subsequently undergoes alkylation at the alpha-carbon position [10] [13]. This three-step process culminates in hydrolysis and simultaneous decarboxylation under acidic conditions to yield the desired pyridyl alanine derivative [8].

Research conducted by Rao and colleagues demonstrated the successful synthesis of beta-(3-pyridyl)-D-alanine through this condensation approach [1]. Their work involved the initial preparation of DL-arylamino acid ethyl ester derivatives, followed by partial hydrolysis to the monoethyl ester and subsequent decarboxylation [1]. The methodology proved particularly effective for incorporating pyridyl substituents, with the 3-pyridylmethyl halide serving as the electrophilic component in the condensation reaction [1].

Reaction Optimization and Conditions

Optimization studies have revealed several critical parameters that influence the success of diethyl acetamidomalonate condensation reactions [42]. Temperature control emerges as a crucial factor, with reactions typically conducted at moderate temperatures ranging from 35 to 40 degrees Celsius to minimize side reactions while maintaining reasonable reaction rates [42]. The choice of base significantly impacts both the reaction efficiency and selectivity, with sodium ethoxide being preferred over stronger bases that may promote unwanted side reactions [10].

Solvent selection plays an equally important role in the condensation process [42]. Polar aprotic solvents such as dimethylformamide or dioxane-water mixtures have shown superior performance compared to purely organic or aqueous media [42]. The reaction typically requires carefully controlled stoichiometry, with slight excesses of the electrophilic component ensuring complete conversion of the malonate starting material [42].

ParameterOptimal ConditionsYield Impact
Temperature35-40°C86% yield achieved [42]
BaseSodium ethoxideEnhanced selectivity [10]
SolventDMF/dioxane-waterImproved conversion [42]
Reaction time2-4 hoursComplete conversion [42]
Stoichiometry1.1 equiv. electrophileMinimized side products [42]

Mechanistic Considerations

The mechanism of diethyl acetamidomalonate condensation involves several distinct steps that collectively determine the overall reaction outcome [8] [10]. Initial deprotonation at the alpha-carbon generates a stabilized enolate anion, with the negative charge delocalized across the malonate ester groups [10]. This enolate intermediate exhibits nucleophilic character and readily participates in substitution reactions with appropriately activated electrophiles [8].

The subsequent alkylation step proceeds via an SN2 mechanism when primary alkyl halides are employed as electrophiles [10]. This mechanistic pathway ensures high stereochemical fidelity at the newly formed carbon-carbon bond, although the initial product remains racemic due to the achiral nature of the starting malonate [8]. The final hydrolysis and decarboxylation steps occur under acidic conditions, typically involving heating in aqueous hydrochloric acid to promote both ester saponification and removal of one carboxyl group [1] [8].

Enzymatic Resolution Techniques for Stereochemical Control

Enzymatic resolution represents a critical methodology for achieving stereochemical control in the synthesis of 3-(3-pyridyl)-D-alanine [1] [4]. This approach exploits the inherent selectivity of enzymes to differentiate between enantiomers, enabling the separation of racemic mixtures into their individual stereoisomers [14] [16].

The most widely employed enzymatic resolution strategy involves the use of aminoacylases or related hydrolytic enzymes [1] [4]. These biocatalysts demonstrate remarkable selectivity toward specific enantiomers of N-acylated amino acid derivatives, facilitating the kinetic resolution of racemic substrates [14]. Research by Rao and coworkers successfully implemented enzymatic resolution using subtilisin to separate racemic pyridyl alanine derivatives [1] [4].

Subtilisin-Mediated Resolution

Subtilisin emerges as a particularly effective enzyme for the resolution of pyridyl amino acid derivatives [4] [17] [20]. This serine protease exhibits broad substrate specificity while maintaining high stereoselectivity, making it suitable for processing aromatic and heteroaromatic amino acid substrates [17] [20]. The enzyme preferentially hydrolyzes N-acetyl-L-amino acid derivatives, leaving the corresponding D-enantiomers largely unreacted [1] [4].

The resolution process typically involves treating racemic N-acetyl pyridyl alanine methyl esters with subtilisin under carefully controlled conditions [4] [17]. The reaction proceeds through the formation of an acyl-enzyme intermediate, with subsequent hydrolysis occurring preferentially for the L-enantiomer [17]. This kinetic resolution approach enables the recovery of both enantiomers: the L-amino acid as the free acid and the D-enantiomer as the unchanged N-acetyl derivative [1] [4].

EnzymeSubstrateResolution EfficiencyOptical Purity
Subtilisin CarlsbergN-Acetyl pyridyl alanine methyl esterHigh [4]>95% [1]
AminoacylaseN-Acetyl amino acid derivativesModerate [14]80-90% [14]
LipaseAmino acid estersVariable [14]70-85% [14]

Alternative Enzymatic Approaches

Beyond subtilisin-mediated resolution, several alternative enzymatic strategies have been developed for achieving stereochemical control in pyridyl amino acid synthesis [14] [16] [19]. Aminoacylases represent one such class of enzymes, demonstrating selectivity toward N-acylated amino acid derivatives [14]. These enzymes typically exhibit preference for L-amino acid substrates, enabling the resolution of racemic mixtures through selective hydrolysis [14].

Dynamic kinetic resolution represents an advanced enzymatic approach that combines racemization with kinetic resolution [18]. This methodology enables theoretical yields approaching 100% for the desired enantiomer, surpassing the 50% theoretical maximum associated with classical kinetic resolution [18]. Research by Takeda and colleagues reported the first purely chemical method for dynamic kinetic resolution of unprotected racemic alpha-amino acids, achieving virtually complete stereochemical outcomes [18].

Process Optimization and Reaction Conditions

Enzymatic resolution requires careful optimization of reaction conditions to achieve maximum efficiency and selectivity [14] [16]. Temperature control emerges as a critical parameter, with most enzymatic reactions conducted at moderate temperatures between 25 and 40 degrees Celsius to maintain enzyme stability [14]. pH optimization proves equally important, as enzyme activity and selectivity are strongly influenced by the ionization state of both the enzyme and substrate [14].

The choice of solvent system significantly impacts enzymatic resolution outcomes [14]. Aqueous-organic biphasic systems often provide optimal conditions, allowing for enhanced substrate solubility while maintaining enzyme activity [14]. Buffer selection and ionic strength also influence enzyme performance, with phosphate and tris buffers commonly employed for maintaining appropriate pH conditions [14].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling methodologies have emerged as powerful tools for constructing 3-(3-pyridyl)-D-alanine and related heteroaryl amino acid derivatives [7] [21] [23]. These approaches leverage the versatility of palladium catalysis to form carbon-carbon bonds between amino acid scaffolds and pyridyl fragments under mild reaction conditions [21] [25].

The Suzuki-Miyaura cross-coupling reaction represents one of the most successful palladium-catalyzed approaches for pyridyl amino acid synthesis [7] [25]. This methodology involves the coupling of amino acid-derived organoborane components with pyridyl halides in the presence of palladium catalysts and appropriate bases [25]. Research has demonstrated the successful application of this strategy to incorporate pyridine rings into amino acid frameworks with high efficiency [7].

Methodology Development and Substrate Scope

The development of palladium-catalyzed cross-coupling strategies for pyridyl amino acid synthesis has focused on expanding substrate scope while maintaining high reaction efficiency [21] [23] [26]. Early work by Hartwig and colleagues demonstrated the successful alpha-arylation of azlactones derived from natural amino acids, providing access to quaternary amino acid derivatives [26]. This approach utilized palladium catalysts in combination with phosphine ligands to achieve efficient coupling with aryl halides [26].

More recent advances have extended palladium catalysis to direct functionalization of amino acid side chains [23]. Research by Yu and coworkers reported highly efficient protocols for beta-C-H arylation of alanine derivatives using N-quinolylcarboxamide directing groups [23]. These methods enable the installation of pyridyl substituents through direct C-H activation, eliminating the need for pre-functionalized starting materials [23].

Coupling MethodSubstrateCatalyst SystemYieldReference
Suzuki-MiyauraAmino acid boronatesPd(PPh₃)₄/K₃PO₄71-86% [7] [7]
C-H ActivationAlanine derivativesPd(OAc)₂/Ligand70-85% [23] [23]
Azlactone arylationProtected amino acidsPd₂(dba)₃/Phosphine65-80% [26] [26]

Catalyst and Ligand Development

The success of palladium-catalyzed cross-coupling reactions for pyridyl amino acid synthesis depends critically on the choice of catalyst and ligand systems [21] [25]. Bidentate phosphine ligands such as Xantphos have demonstrated superior performance in many amino acid coupling reactions, providing enhanced stability and selectivity compared to monodentate alternatives [24]. The electronic and steric properties of the ligand significantly influence both the reaction rate and product selectivity [24] [25].

Catalyst loading optimization represents another crucial aspect of methodology development [21] [24]. While traditional cross-coupling reactions often require relatively high catalyst loadings, recent advances have enabled significant reductions through improved ligand design and reaction optimization [25]. Research has shown that catalyst loadings as low as 2-5 mol% can be effective for many pyridyl amino acid coupling reactions [24].

The choice of base also significantly impacts palladium-catalyzed coupling efficiency [21] [24]. Carbonate bases such as potassium carbonate or cesium carbonate are commonly employed, providing sufficient basicity for transmetalation while minimizing competitive side reactions [24]. Solvent selection plays an equally important role, with polar aprotic solvents like dimethylformamide or dioxane typically providing optimal results [21] [24].

Mechanistic Understanding and Optimization

The mechanism of palladium-catalyzed cross-coupling in amino acid synthesis follows the classical catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [21] [25]. However, the presence of amino acid functional groups introduces additional considerations regarding coordination and potential catalyst inhibition [21]. Protecting group strategies often prove necessary to prevent unwanted interactions between amino acid functionality and the palladium catalyst [21] [26].

Optimization studies have revealed that reaction temperature significantly influences both reaction rate and selectivity [21] [23]. Most amino acid coupling reactions proceed efficiently at temperatures between 80 and 120 degrees Celsius, providing a balance between reaction rate and functional group tolerance [21] [23]. Higher temperatures may lead to decomposition of sensitive amino acid substrates or loss of stereochemical integrity [23].

Microwave-Assisted and Continuous Flow Synthesis

Microwave-assisted synthesis has revolutionized the preparation of 3-(3-pyridyl)-D-alanine and related unnatural amino acids by dramatically reducing reaction times while improving yields and product quality [27] [28] [29]. This technology leverages dielectric heating to achieve rapid and uniform temperature elevation, enabling reactions that would require hours under conventional heating to be completed in minutes [27] [30].

Microwave-Enhanced Reaction Protocols

Microwave-assisted synthesis of pyridyl amino acids typically involves enhanced versions of classical synthetic methodologies [27] [28] [30]. The diethyl acetamidomalonate condensation approach benefits significantly from microwave activation, with reaction times reduced from several hours to 15-30 minutes [27]. Temperature control remains critical, with most reactions conducted between 80 and 150 degrees Celsius depending on the specific transformation [29] [30].

Solid-phase peptide synthesis has been particularly transformed by microwave technology [29] [30]. Vanier reported that microwave energy enables most amino acid couplings to be completed in just 5 minutes, compared to 30-60 minutes required under conventional conditions [29]. The technology also accelerates deprotection reactions, reducing Fmoc removal times from 15 minutes to 3 minutes in most cases [29].

Reaction TypeConventional TimeMicrowave TimeYield Improvement
Acetamidomalonate condensation4-6 hours15-30 minutes10-15% [27]
Amino acid coupling30-60 minutes5 minutes5-10% [29]
Deprotection reactions15 minutes3 minutesMinimal [29]
Cyclization reactions2-8 hours10-20 minutes15-25% [28]

Continuous Flow Synthesis Methodologies

Continuous flow synthesis represents an emerging technology that offers significant advantages for preparing pyridyl amino acids at scale [31] [43] [44]. This approach enables precise control over reaction parameters while providing enhanced safety and efficiency compared to traditional batch processes [31] [45]. Research by Pentelute and colleagues demonstrated the successful synthesis of protein-length peptide chains using automated flow chemistry [43] [44].

The flow synthesis of amino acids typically involves the use of packed-bed reactors containing solid-supported reagents or catalysts [31] [45]. These systems enable continuous operation with precise control over residence time, temperature, and reagent stoichiometry [45]. Recent advances have demonstrated the synthesis of peptides exceeding 50 amino acids in length using flow methodology, with cycle times as short as 2.5 minutes per amino acid incorporation [43] [44].

Flow chemistry offers particular advantages for reactions involving hazardous or unstable intermediates [31] [46]. The continuous nature of the process minimizes accumulation of reactive species while enabling precise temperature and pressure control [45]. This is especially beneficial for amino acid synthesis reactions that involve toxic reagents or generate corrosive byproducts [31].

Process Intensification and Optimization

The combination of microwave heating with continuous flow processing represents a particularly powerful approach for amino acid synthesis [31] [45]. This technology enables rapid heating and cooling cycles while maintaining precise control over reaction conditions [45]. Research has demonstrated that such integrated approaches can achieve productivities exceeding 500 grams per liter per hour for certain amino acid transformations [48].

Temperature ramping protocols have proven especially effective in microwave-assisted amino acid synthesis [29] [30]. These approaches involve programmed temperature increases that optimize reaction kinetics while minimizing side reactions [29]. For pyridyl amino acid synthesis, typical protocols involve initial heating to 60-80 degrees Celsius followed by gradual increases to final temperatures of 120-150 degrees Celsius [27] [30].

Flow reactor design represents a critical aspect of continuous synthesis optimization [45] [48]. Key parameters include reactor volume, mixing efficiency, heat transfer characteristics, and pressure drop considerations [45]. Research has shown that properly designed continuous stirred tank reactors with automated pH control can achieve excellent conversion efficiency for amino acid synthesis reactions [48].

Space Group Determination and Unit Cell Parameters

Crystallographic studies of pyridyl-alanine derivatives typically reveal structures crystallizing in several common space groups. The orthorhombic space group P212121 is frequently observed, particularly for chiral amino acid derivatives [4]. For example, the [H-β-(4-pyridyl)-Ala-OH] tetrafluoroborate crystal crystallizes in the polar, piezoelectric P21 space group, demonstrating the influence of hydrogen bonding networks on crystal structure [5].

Crystal structure determinations typically yield unit cell dimensions in the ranges of a = 6-17 Å, b = 5-18 Å, and c = 9-32 Å, with varying degrees of monoclinic or orthorhombic symmetry [6]. The specific dimensions depend heavily on the substitution pattern of the pyridine ring and the presence of co-crystallized solvent molecules or counterions.

Structural Features and Intermolecular Interactions

The crystal packing of pyridyl-alanine derivatives is primarily stabilized by hydrogen bonding interactions, particularly involving the amino and carboxyl groups characteristic of amino acids [7]. Nuclear magnetic resonance and hydrogen bonding type interactions, primarily of the amide group, as well as acidic hydrogens of the stereogenic center and methylene groups, play crucial roles in determining crystal structure [7].

The presence of the pyridine ring introduces additional stabilizing factors through π-π stacking interactions and potential coordination sites for metal ions. These structural features contribute to the formation of coordination polymers and metal-organic frameworks with enhanced stability and unique properties [8].

Resolution and Data Quality

High-quality crystal structure determinations of pyridyl-alanine derivatives typically achieve resolutions in the range of 1.0-2.5 Å with R-factors between 0.03-0.10 [9]. The crystallographic analysis often includes temperature studies to understand thermal behavior and phase transitions, with data collection performed at temperatures ranging from 150-295 K [6].

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides essential information about the solution-state structure and dynamics of 3-(3-Pyridyl)-D-alanine. The technique offers detailed insights into molecular conformation, chemical environment, and molecular motions through analysis of chemical shifts, coupling patterns, and relaxation parameters.

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The 1H Nuclear Magnetic Resonance spectrum of 3-(3-Pyridyl)-D-alanine exhibits characteristic resonance patterns that reflect the unique chemical environment created by the pyridine ring substitution [10]. The aromatic protons of the pyridine ring appear in the downfield region between 6.0-9.0 parts per million, with specific chemical shifts dependent on the substitution pattern and electronic effects [11].

The α-proton of the amino acid backbone typically resonates at 3.5-4.5 parts per million as a triplet, coupled to the adjacent β-methylene protons with coupling constants of 6-8 Hz [12]. The β-methylene protons appear as a complex multiplet in the range of 2.5-3.5 parts per million, showing coupling to both the α-proton and potential long-range coupling to the pyridine ring system .

Exchange-broadened signals from the amino group protons are observed in the range of 1.0-3.0 parts per million, with the exact chemical shift and line width dependent on pH, temperature, and solvent conditions [14]. The carboxyl proton appears as a broad singlet in the highly deshielded region of 10-13 parts per million, characteristic of carboxylic acid functionality [15].

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

13C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and their sensitivity to local electronic environment [16]. The aromatic carbons of the pyridine ring resonate in the range of 120-160 parts per million, with specific assignments determined through two-dimensional heteronuclear correlation experiments [17].

The α-carbon of the amino acid backbone appears in the characteristic range of 50-60 parts per million, while the β-carbon typically resonates at 30-40 parts per million [10]. The carbonyl carbon of the carboxyl group exhibits a distinctive downfield shift to approximately 170-180 parts per million, consistent with carboxylic acid functionality [18].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional Nuclear Magnetic Resonance experiments provide crucial connectivity information and three-dimensional structural constraints [19]. Correlation spectroscopy experiments reveal scalar coupling networks, while heteronuclear single quantum coherence spectroscopy establishes direct carbon-proton connectivity. Nuclear Overhauser effect spectroscopy experiments provide distance constraints essential for conformational analysis [19].

Solvent and Temperature Effects

The Nuclear Magnetic Resonance chemical shifts of 3-(3-Pyridyl)-D-alanine exhibit significant sensitivity to solvent environment and temperature [20]. Different solvents induce substantial changes in chemical shifts, particularly for aromatic protons and exchangeable protons, reflecting variations in hydrogen bonding and solvation effects [18].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential information about the molecular weight, elemental composition, and fragmentation behavior of 3-(3-Pyridyl)-D-alanine. The technique offers insights into the stability of molecular ions and the preferred dissociation pathways under various ionization conditions.

Molecular Ion Formation and Stability

Under positive ionization conditions, 3-(3-Pyridyl)-D-alanine readily forms protonated molecular ions at m/z 167.08 [M+H]+ [21]. The molecular ion exhibits enhanced stability compared to aliphatic amino acids due to the aromatic pyridine ring system, which can delocalize charge and provide additional stabilization through resonance effects [22].

Electrospray ionization mass spectrometry represents the preferred ionization method for amino acid analysis, providing gentle ionization conditions that preserve molecular integrity while enabling detailed fragmentation studies [21]. Atmospheric pressure chemical ionization also proves effective, particularly for comparative fragmentation studies [21].

Characteristic Fragmentation Pathways

The fragmentation patterns of 3-(3-Pyridyl)-D-alanine follow established pathways observed for amino acids, with some unique features attributable to the pyridine substituent [22]. The principal fragment ions include [M+H-H2O-CO]+ at m/z 121.06, [M+H-H2O]+ at m/z 149.07, and [M+H-NH3]+ at m/z 150.05 [21].

The loss of water (18 mass units) represents a common fragmentation pathway, occurring through elimination from the carboxyl group [21]. Sequential loss of carbon monoxide (28 mass units) from the dehydrated molecular ion produces the base peak in many spectra at m/z 121.06 [22]. The elimination of ammonia (17 mass units) occurs through α-cleavage adjacent to the amino group, yielding the fragment ion at m/z 150.05 [21].

Advanced Mass Spectrometric Techniques

High-resolution mass spectrometry enables accurate mass determination and elemental composition analysis, providing unambiguous molecular formula assignment [22]. Tandem mass spectrometry experiments, including collision-induced dissociation and electron capture dissociation, offer detailed structural information through controlled fragmentation studies [23].

Ion mobility spectrometry coupled with mass spectrometry provides additional separation dimensions and conformational information in the gas phase [24]. These techniques are particularly valuable for distinguishing isomeric forms and studying gas-phase conformational preferences [24].

Quantitative Analysis Applications

Mass spectrometric methods enable sensitive quantitative analysis of 3-(3-Pyridyl)-D-alanine in complex biological matrices [25]. Selected reaction monitoring and multiple reaction monitoring approaches provide enhanced selectivity and sensitivity for bioanalytical applications [25]. The development of stable isotope-labeled internal standards further improves accuracy and precision in quantitative determinations.

Computational Modeling of Conformational Dynamics

Computational approaches provide essential insights into the conformational preferences, energetics, and dynamic behavior of 3-(3-Pyridyl)-D-alanine that complement experimental characterization methods. These studies employ quantum mechanical calculations, molecular dynamics simulations, and advanced sampling techniques to explore the conformational landscape.

Density Functional Theory Calculations

Density functional theory calculations provide accurate predictions of molecular geometry, electronic structure, and energetics for 3-(3-Pyridyl)-D-alanine [26]. These calculations typically employ hybrid functionals such as B3LYP or M06-2X with polarized basis sets to achieve reliable results for amino acid systems [26]. The calculations reveal multiple stable conformers separated by energy barriers of 0-20 kcal/mol, reflecting the conformational flexibility of the molecule [27].

The presence of the pyridine ring significantly influences the conformational preferences compared to natural amino acids [27]. The aromatic system introduces additional steric constraints and electronic effects that stabilize certain backbone conformations while destabilizing others [28]. Ramachandran plot analysis reveals accessible regions of φ and ψ dihedral angles, with some conformers exhibiting enhanced stability due to intramolecular hydrogen bonding interactions [27].

Solvation Effects and Environmental Factors

Implicit solvation models provide essential information about the influence of aqueous environment on conformational preferences [29]. The solvation free energy typically ranges from -5 to -15 kcal/mol for 3-(3-Pyridyl)-D-alanine, reflecting the polar nature of the amino acid functionality and the potential for hydrogen bonding with water molecules [26].

Explicit solvation studies using molecular dynamics simulations reveal detailed water structure around the solute and the dynamic nature of solvation shells [30]. These calculations demonstrate that water molecules form structured networks around both the amino acid backbone and the pyridine ring, with residence times and exchange rates dependent on the specific interaction sites [31].

Vibrational Analysis and Spectroscopic Predictions

Frequency calculations provide vibrational spectra that can be directly compared with experimental infrared and Raman data [29]. The calculated vibrational frequencies for carbon-hydrogen stretching modes typically appear in the range of 2900-3100 cm⁻¹, while amino group stretching modes occur at higher frequencies around 3200-3500 cm⁻¹ [32].

The pyridine ring contributes characteristic vibrational modes in the 1400-1600 cm⁻¹ region, corresponding to aromatic carbon-carbon and carbon-nitrogen stretching vibrations [32]. These calculated frequencies aid in the assignment of experimental spectra and provide validation of computational models [29].

Conformational Sampling and Free Energy Landscapes

Advanced sampling techniques, including umbrella sampling and metadynamics, enable comprehensive exploration of the conformational free energy landscape [30]. These methods reveal the relative populations of different conformers under physiological conditions and identify transition states connecting stable conformations [31].

The conformational dynamics of 3-(3-Pyridyl)-D-alanine exhibit timescales ranging from picoseconds for local fluctuations to nanoseconds or longer for major conformational transitions [30]. Monte Carlo and molecular dynamics simulations provide detailed information about these processes and their temperature dependence [27].

Comparative Analysis with Natural Amino Acids

Computational studies enable direct comparison of 3-(3-Pyridyl)-D-alanine with natural amino acids to understand the effects of pyridine substitution [28]. These comparisons reveal that the aromatic ring significantly restricts backbone flexibility while introducing new stabilizing interactions through π-π stacking and π-cation interactions [33].

XLogP3

-2.5

UNII

CJ14SEB81Q

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(3-Pyridyl)-D-alanine

Dates

Last modified: 08-15-2023

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